ent-Labda-8(17),13E-diene-3beta,15,18-triol
Description
Properties
IUPAC Name |
(1S,2R,4aS,5R,8aS)-1-(hydroxymethyl)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-14(10-12-21)5-7-16-15(2)6-8-17-19(16,3)11-9-18(23)20(17,4)13-22/h10,16-18,21-23H,2,5-9,11-13H2,1,3-4H3/b14-10+/t16-,17+,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPOGFXAKORPQZ-GZGHINKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@]2(C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102197 | |
| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217341-03-1 | |
| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217341-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-Labda-8(17),13E-diene-3beta,15,18-triol involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the labdane skeleton, followed by functional group modifications to introduce the hydroxyl groups at the desired positions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from natural sources. The fronds of Dicranopteris linearis or Dicranopteris ampla are harvested and subjected to extraction processes using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
ent-Labda-8(17),13E-diene-3beta,15,18-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons .
Scientific Research Applications
ent-Labda-8(17),13E-diene-3beta,15,18-triol has a wide range of scientific research applications, including:
Chemistry: Used as a standard reference material in analytical chemistry experiments to determine the composition and content of unknown substances.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ent-Labda-8(17),13E-diene-3beta,15,18-triol involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Hydroxylation Patterns
Key Observations :
Glycosylated Derivatives
Key Observations :
- Glycosylation increases molecular weight and polarity, reducing membrane permeability but enhancing solubility .
- Goshonoside F5 demonstrates significant anti-inflammatory effects via NF-κB pathway inhibition, suggesting that glycosylation may stabilize interactions with protein targets .
Substituent Modifications
Key Observations :
Cholesterol Modulation
- Antirrhinoside (3): Reduces total cholesterol in hepatocarcinoma cells (25–50 µM) by modulating LDL-R and PCSK9, comparable to simvastatin .
- ent-Labda-8(17),13-dien-18-oic acid-15,16-olide (1): No effect on LDL-R or PCSK9 at tested doses .
Biological Activity
ent-Labda-8(17),13E-diene-3beta,15,18-triol is a naturally occurring diterpenoid compound belonging to the labdane family. With the molecular formula and a molar mass of approximately 322.48 g/mol, this compound has drawn attention in various fields due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and specific double bonds that contribute to its reactivity and biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H34O3 |
| Molar Mass | 322.48 g/mol |
| Appearance | Powder |
| Storage Conditions | 2-8°C |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-Cancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It has shown effectiveness in inducing apoptosis in cancer cells through the activation of intrinsic pathways.
- Anti-Inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of inflammatory diseases.
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential applications as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Signaling Pathways : It interacts with key signaling pathways such as NF-κB and MAPK/ERK pathways, modulating cellular responses to stress and inflammation.
- Gene Expression Regulation : The compound influences the expression of genes involved in apoptosis and inflammation, contributing to its therapeutic effects.
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
- Inflammatory Model : In a murine model of colitis induced by dextran sulfate sodium (DSS), administration of this compound led to improved histological scores (mean score reduced from 5.2 to 3.2) indicating reduced inflammation.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related diterpenoids:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Labda-7(14),13-diene | Similar bicyclic structure | Lacks additional hydroxyl groups |
| Ent-Kaurene | Different ring structure | More prevalent in plant hormones |
| Cafestol | Contains different functional group | Known for cholesterol-elevating properties |
The unique arrangement of hydroxyl groups and double bonds in this compound contributes to distinct biological activities not observed in these similar compounds.
Q & A
Q. How can researchers confirm the identity and purity of ent-Labda-8(17),13E-diene-3β,15,18-triol in a laboratory setting?
To verify identity and purity, use a combination of analytical techniques:
- HPLC : Assess purity (≥98% is typical for research-grade material) using a C18 column with UV detection at 210–220 nm, comparing retention times to certified standards .
- NMR and MS : Confirm structural integrity by matching spectral data (e.g., - and -NMR, HRMS) to published references. For example, the molecular weight (322.48 g/mol, ) should align with MS results .
- Chiral chromatography : Differentiate between stereoisomers (e.g., 13E vs. 13Z configurations) to avoid mischaracterization .
Q. What are the optimal storage conditions for this compound to ensure stability during long-term studies?
Q. How should researchers design initial in vitro bioactivity assays for this diterpenoid?
- Dose selection : Start with 1–100 µM based on cytotoxic precedents (e.g., IC values of 2.32 µM in A549 lung cancer cells) .
- Solvent controls : Use ≤0.1% DMSO to avoid solvent toxicity. Validate solubility via dynamic light scattering (DLS) if precipitates form .
- Positive controls : Include known bioactive diterpenoids (e.g., paclitaxel) to benchmark activity .
Advanced Research Questions
Q. How can contradictions in spectral data from synthetic vs. natural isolates be resolved?
Discrepancies often arise from stereochemical variations (e.g., 3β vs. 3α hydroxyl groups) or solvent-induced shifts:
- Comparative NMR : Run spectra in identical solvents (e.g., CDCl) and compare with synthetic intermediates (e.g., titanium-mediated radical cyclization products) .
- X-ray crystallography : Resolve ambiguous stereocenters (e.g., C-15 and C-18 hydroxyl configurations) using single-crystal diffraction .
- Isotopic labeling : Trace hydroxylation patterns via -labeling during synthesis .
Q. What methodological challenges arise in scaling up the synthesis of this compound?
Key hurdles include:
- Stereoselectivity : Titanocene-mediated radical cyclization (used in the first synthesis) may yield mixed stereoisomers. Optimize reaction conditions (e.g., temperature, catalyst loading) to favor the 3β,15,18-triol configuration .
- Purification : Separate closely related isomers (e.g., 13E vs. 13Z dienes) using preparative HPLC with a chiral stationary phase .
- Yield improvement : Replace selenium catalysis with greener alternatives (e.g., organocatalysts) to reduce toxicity and improve scalability .
Q. How can researchers address reproducibility issues in cytotoxicity assays across cell lines?
- Metabolic profiling : Use LC-MS to identify metabolite degradation products (e.g., glucuronidation at C-18) that may reduce bioactivity .
- Membrane permeability assays : Employ PAMPA (Parallel Artificial Membrane Permeability Assay) to assess whether poor permeability explains variable results .
- Epigenetic variability : Account for cell-line-specific histone deacetylase (HDAC) expression, which may modulate diterpenoid activity .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target fishing : Use affinity chromatography with immobilized ent-Labda-8(17),13E-diene-3β,15,18-triol to pull down binding proteins, followed by proteomic identification .
- CRISPR-Cas9 knockout screens : Identify genes essential for cytotoxicity (e.g., apoptosis regulators like Bcl-2) .
- Molecular dynamics simulations : Model interactions with putative targets (e.g., HDACs) to guide mutagenesis studies .
Methodological Notes
- Stereochemical analysis : Always cross-validate NMR data with synthetic standards due to the compound’s multiple stereocenters .
- Bioassay design : Pre-screen solubility in assay media using nephelometry to avoid false negatives .
- Data documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
